molecular formula C9H10N2 B13825340 (2E)-[1-(2-Propyn-1-yl)-2-pyrrolidinylidene]acetonitrile

(2E)-[1-(2-Propyn-1-yl)-2-pyrrolidinylidene]acetonitrile

Cat. No.: B13825340
M. Wt: 146.19 g/mol
InChI Key: KLLIOSKRCZSPCQ-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-[1-(2-Propyn-1-yl)-2-pyrrolidinylidene]acetonitrile is an organic compound characterized by its unique structure, which includes a pyrrolidine ring and a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-[1-(2-Propyn-1-yl)-2-pyrrolidinylidene]acetonitrile typically involves the reaction of 1-(2-Propyn-1-yl)pyrrolidine with acetonitrile under specific conditions. One common method includes the use of anhydrous solvents and a controlled atmosphere to prevent unwanted side reactions . The reaction is often carried out at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2E)-[1-(2-Propyn-1-yl)-2-pyrrolidinylidene]acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(2E)-[1-(2-Propyn-1-yl)-2-pyrrolidinylidene]acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2E)-[1-(2-Propyn-1-yl)-2-pyrrolidinylidene]acetonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of thymidylate synthase, which is crucial for DNA synthesis . The pathways involved include the inhibition of nucleotide synthesis and disruption of cellular replication processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-[1-(2-Propyn-1-yl)-2-pyrrolidinylidene]acetonitrile is unique due to its combination of a pyrrolidine ring and a propynyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

(2E)-2-(1-prop-2-ynylpyrrolidin-2-ylidene)acetonitrile

InChI

InChI=1S/C9H10N2/c1-2-7-11-8-3-4-9(11)5-6-10/h1,5H,3-4,7-8H2/b9-5+

InChI Key

KLLIOSKRCZSPCQ-WEVVVXLNSA-N

Isomeric SMILES

C#CCN\1CCC/C1=C\C#N

Canonical SMILES

C#CCN1CCCC1=CC#N

Origin of Product

United States

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